1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that features a unique structure combining pyrimidine, triazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which are then refluxed with acetylacetone to obtain the desired pyrimidopyrimidines . Another method involves refluxing the intermediate compounds with ethylacetoacetate and then with phosphorus oxychloride in the presence of dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: The formation of the pyrimidopyrimidine core involves cyclization reactions with guanidine and acetylacetone.
Common Reagents and Conditions
Potassium hydroxide: Used as a base in the initial cyclization step.
Acetylacetone: Reagent for the formation of the pyrimidopyrimidine core.
Phosphorus oxychloride: Used in the presence of dimethylformamide for further cyclization and functionalization.
Major Products
The major products formed from these reactions include various substituted pyrimidopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as tyrosine kinase inhibitors, which are important in cancer treatment.
Material Science: The unique electronic properties of this compound make it a candidate for use in optoelectronic devices.
Biological Research: Some derivatives have been screened for antibacterial and analgesic activities.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Thiophene-substituted heterocycles: These compounds are known for their electronic properties and applications in material science.
Uniqueness
1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its combination of pyrimidine, triazine, and thiophene moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H9N5O2S |
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Molecular Weight |
275.29 g/mol |
IUPAC Name |
1,6-dimethyl-3-thiophen-2-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C11H9N5O2S/c1-15-10(17)7-9(13-11(15)18)16(2)14-8(12-7)6-4-3-5-19-6/h3-5H,1-2H3 |
InChI Key |
FGPUJNZPFSVBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CS3)C |
Origin of Product |
United States |
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